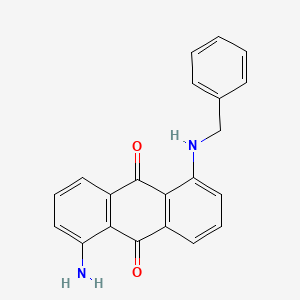

1-Amino-5-(benzylamino)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-5-(benzylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes amino and benzylamino groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Amino-5-(benzylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with benzylamine, followed by oxidation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Amino-5-(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-5-(benzylamino)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5-(benzylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it effective in targeting cancer cells and other rapidly dividing cells .

Comparison with Similar Compounds

1-Amino-5-(benzylamino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

Mitoxantrone: A synthetic anthraquinone used in cancer therapy, known for its lower cardiotoxicity compared to other anthracyclines.

Ametantrone: Another anthraquinone derivative with anticancer properties, but with different toxicity profiles.

1,4-Diaminoanthraquinone: Known for its use in dye production and biological applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Amino-5-(benzylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthracene family, which is known for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C19H16N2O2

- Molecular Weight: 304.34 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit various cellular processes. Key mechanisms include:

- DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress through ROS production, contributing to its cytotoxic effects against cancer cells .

Antitumor Activity

Research has shown that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its efficacy against:

- Leukemia Cells: The compound showed potent cytotoxic effects on L1210 leukemia cells, with IC50 values indicating effective cell growth inhibition .

- Solid Tumors: In vivo studies using human tumor xenograft models revealed that this compound can significantly reduce tumor size and improve survival rates when administered alone or in combination with other chemotherapeutic agents like cytarabine .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell survival in models of neurodegeneration, showing promise as a therapeutic agent for conditions such as Alzheimer's disease .

Study 1: Antitumor Efficacy

A study conducted on unsymmetrically substituted anthracene derivatives indicated that this compound had a higher antitumor efficacy compared to related compounds. The study highlighted the compound's ability to interact with calf thymus DNA more effectively than other derivatives tested .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of anthraquinone derivatives with DNA revealed that the cytotoxicity of this compound was linked to its ability to induce double-strand breaks in DNA through topoisomerase inhibition. This study provided insights into the molecular basis for its antitumor activity .

Comparative Analysis with Related Compounds

| Compound Name | Antitumor Activity | Mechanism of Action |

|---|---|---|

| This compound | High | DNA intercalation, topoisomerase inhibition |

| Unsymmetrically substituted anthracenes | Moderate | Similar mechanisms but lower efficacy |

| Other anthraquinone derivatives | Variable | Primarily through ROS generation |

Properties

CAS No. |

88447-10-3 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-amino-5-(benzylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C21H16N2O2/c22-16-10-4-8-14-18(16)20(24)15-9-5-11-17(19(15)21(14)25)23-12-13-6-2-1-3-7-13/h1-11,23H,12,22H2 |

InChI Key |

UXFFRVRMEYIOTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.